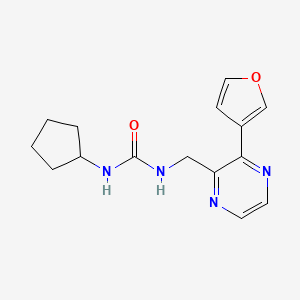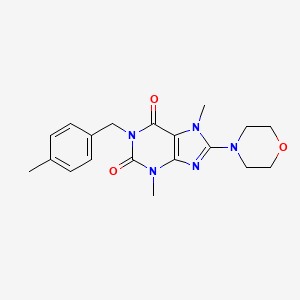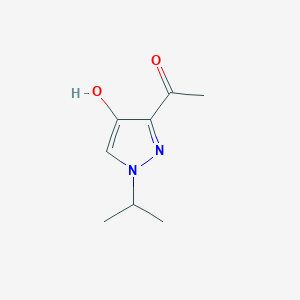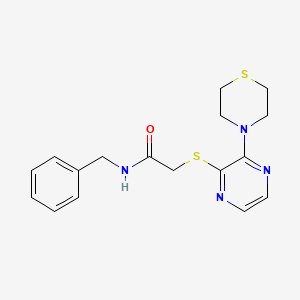
1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea, also known as CPI-637, is a small molecule inhibitor that has been developed as a potential therapeutic agent for multiple diseases. CPI-637 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Aplicaciones Científicas De Investigación
Synthesis and Theoretical Calculations
Research on similar compounds to 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea demonstrates their versatility in chemical synthesis. For instance, derivatives of furan-2,3-diones have been synthesized through reactions with phenylhydrazine, leading to pyrazole-carboxylic acids and pyrazole-3-carboxamides, showcasing a wide range of potential biological and pharmacological activities. Theoretical calculations have been employed to investigate the electronic structures of reactants, transition states, and final products, highlighting the chemical utility of such compounds in creating new heterocycles (Yıldırım & Kandemirli, 2005).
Potential Anticancer Applications
Research into 1-aryl-3-(2-chloroethyl) ureas has revealed their cytotoxic effects on human adenocarcinoma cells in vitro, suggesting potential anticancer applications. These compounds, related by structural motifs to 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea, underline the importance of urea derivatives in developing therapeutic agents (Gaudreault et al., 1988).
Innovation in Multicomponent Reactions
The use of urea as a novel organo-catalyst in the synthesis of diverse functionalized heterocycles, including pyrans and pyridines, showcases the innovative applications of compounds like 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea in facilitating eco-friendly multicomponent reactions. This approach emphasizes the compound's role in streamlining synthetic pathways to create pharmacologically interesting molecules (Brahmachari & Banerjee, 2014).
Applications in Material Science
The synthesis and study of new classes of compounds based on the structural framework of 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea could lead to advancements in material science. Compounds like 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) have been synthesized, indicating the potential for developing novel materials with unique properties (Koza & Balcı, 2011).
Antimicrobial Activity
The incorporation of heterocyclic moieties into chitosan, derived from similar chemical frameworks to 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea, has demonstrated antimicrobial activity against a range of bacteria and fungi. This suggests the potential of such compounds in developing new antimicrobial agents with enhanced efficacy (Hamed et al., 2020).
Propiedades
IUPAC Name |
1-cyclopentyl-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDISVGLKBVCJGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2360061.png)
![N1-methyl-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2360062.png)
![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2360065.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)


![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)
![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)
